1-Bromo-4-iodo-5-methyl-2-nitrobenzene
Overview
Description
1-Bromo-4-iodo-5-methyl-2-nitrobenzene is an organic compound with the molecular formula C7H5BrINO2. It is a derivative of benzene, characterized by the presence of bromine, iodine, methyl, and nitro functional groups. This compound is often used in various chemical reactions and research applications due to its unique structure and reactivity.
Mechanism of Action
Mode of Action
Benzene derivatives typically undergo electrophilic substitution reactions . In the first, slow or rate-determining step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate .
Biochemical Pathways
It’s known that benzene derivatives can undergo reactions at the benzylic position . This involves the removal of a hydrogen atom to form a radical, which can then react with other molecules .
Result of Action
It’s known that benzene derivatives can undergo palladium-mediated ullmann cross-coupling reactions to afford the corresponding β-aryl derivatives .
Preparation Methods
The synthesis of 1-Bromo-4-iodo-5-methyl-2-nitrobenzene typically involves multi-step reactions starting from simpler benzene derivatives. One common method includes the nitration of a methyl-substituted benzene, followed by bromination and iodination. The reaction conditions often involve the use of strong acids like sulfuric acid for nitration, and halogenating agents such as bromine and iodine for the subsequent steps .
Chemical Reactions Analysis
1-Bromo-4-iodo-5-methyl-2-nitrobenzene undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution: This compound can participate in electrophilic aromatic substitution reactions due to the presence of electron-withdrawing groups like nitro and halogens.
Cross-Coupling Reactions: The bromine and iodine substituents make it suitable for cross-coupling reactions, such as Suzuki or Stille coupling, using palladium catalysts.
Scientific Research Applications
1-Bromo-4-iodo-5-methyl-2-nitrobenzene is used in various scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the pharmaceutical industry.
Material Science: The compound is used in the development of new materials with specific electronic or optical properties.
Biological Studies: It is employed in the study of biological pathways and mechanisms due to its ability to interact with various biomolecules.
Comparison with Similar Compounds
1-Bromo-4-iodo-5-methyl-2-nitrobenzene can be compared with other similar compounds such as:
1-Bromo-4-nitrobenzene: Lacks the iodine and methyl groups, making it less reactive in certain cross-coupling reactions.
1-Iodo-4-nitrobenzene: Similar to this compound but without the bromine and methyl groups, affecting its reactivity and applications.
1-Bromo-2-nitrobenzene: The position of the nitro group affects the compound’s reactivity and the types of reactions it can undergo.
These comparisons highlight the unique reactivity and versatility of this compound in various chemical and research applications.
Properties
IUPAC Name |
1-bromo-4-iodo-5-methyl-2-nitrobenzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrINO2/c1-4-2-5(8)7(10(11)12)3-6(4)9/h2-3H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OORCPJADBMDQNC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1I)[N+](=O)[O-])Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrINO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901282113 | |
Record name | 1-Bromo-4-iodo-5-methyl-2-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901282113 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.93 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1160573-63-6 | |
Record name | 1-Bromo-4-iodo-5-methyl-2-nitrobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1160573-63-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Bromo-4-iodo-5-methyl-2-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901282113 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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